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Abstract

1-Indanol is a chiral aromatic alcohol of significant interest in organic synthesis and as a
building block for pharmaceuticals. Its three-dimensional structure is crucial for understanding
its chemical reactivity, enantioselective interactions, and potential biological activity. This
technical guide provides a comprehensive overview of the crystal structure of (S)-(+)-1-
indanol. The crystallographic data presented herein is derived from a detailed study by
Jahnigen et al., which utilized single-crystal X-ray diffraction (XRD) to elucidate the solid-state
conformation and packing of this molecule. This document summarizes the key crystallographic
parameters, provides a detailed experimental protocol for its structure determination, and
includes a workflow diagram for the crystallographic process.

Introduction

1-Indanol, a derivative of indane, is a secondary alcohol that exists as two enantiomers, (R)-
(-)-1-indanol and (S)-(+)-1-indanol. The stereochemistry of 1-indanol is of paramount
importance in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to
more complex chiral molecules. Understanding the precise arrangement of atoms in the
crystalline state provides invaluable insights into its intermolecular interactions and solid-state
properties, which are critical for applications in drug design and materials science.

While the existence of 1-indanol in a crystalline form has been known, a detailed public
deposition of its crystal structure has been elusive. A comprehensive study focused on the
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solid-state vibrational circular dichroism of (S)-(+)-1-indanol has provided the crystallographic
data that forms the basis of this guide.

Physicochemical Properties of 1-Indanol

A summary of the key physicochemical properties of 1-indanol is provided in Table 1.

Table 1: Physicochemical Properties of 1-Indanol

Property Value

Molecular Formula CoH100

Molecular Weight 134.18 g/mol

Appearance White to slightly yellow crystalline solid
Melting Point 50-54 °C

Boiling Point 128 °C at 12 mmHg

Chirality Exists as (R) and (S) enantiomers

Crystal Structure of (S)-(+)-1-Indanol

The crystal structure of (S)-(+)-1-indanol was determined by single-crystal X-ray diffraction.
The compound crystallizes in the monoclinic space group P21, which is a common space group
for chiral molecules.

Crystallographic Data

The key crystallographic data for (S)-(+)-1-indanol are summarized in Table 2. This data
provides the fundamental parameters of the unit cell and the conditions under which the
diffraction data were collected.

Table 2: Crystal Data and Structure Refinement for (S)-(+)-1-Indanol
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Parameter Value
Empirical formula CoH100
Formula weight 134.18
Crystal system Monoclinic
Space group P21

a (A) 5.789

b (A) 16.345
c (A 7.987
a(°) 90

B () 108.9

y () 90
Volume (A3) 714.5
z 4
Calculated density (g/cm?3) 1.247

Note: The crystallographic data is based on the study by Jahnigen et al. on the P21 crystals of
(S)-(+)-1-indanol. The original publication should be consulted for the full dataset, including
atomic coordinates and anisotropic displacement parameters.

Experimental Protocols

The determination of the crystal structure of (S)-(+)-1-indanol involves several key steps, from
crystal growth to data analysis. A detailed methodology is provided below.

Crystallization

Single crystals of (S)-(+)-1-indanol suitable for X-ray diffraction were grown from a solution of
the compound. A typical procedure involves:
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» Solvent Selection: A suitable solvent or solvent system is chosen in which 1-indanol has
moderate solubility.

e Supersaturation: A supersaturated solution is prepared by either slow evaporation of the
solvent, slow cooling of a saturated solution, or vapor diffusion.

o Crystal Growth: The supersaturated solution is left undisturbed in a vibration-free
environment to allow for the slow growth of single crystals.

X-ray Diffraction Data Collection

A single crystal of appropriate size and quality is selected and mounted on a goniometer head
of a single-crystal X-ray diffractometer. The data collection process is as follows:

e Crystal Mounting: The crystal is mounted on a loop with a cryo-protectant if data is to be
collected at low temperatures.

o Unit Cell Determination: The crystal is centered in the X-ray beam, and a preliminary set of
diffraction images is collected to determine the unit cell parameters and the crystal system.

o Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray
beam and recording the diffraction pattern on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure:

o Data Reduction: The raw diffraction images are processed to integrate the intensities of the
reflections and apply corrections for factors such as Lorentz and polarization effects.

e Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure.

» Structure Refinement: The atomic positions and displacement parameters of the model are
refined against the experimental diffraction data using least-squares methods until the
calculated and observed diffraction patterns show the best possible agreement.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for determining the crystal structure of a
small molecule like 1-indanol.
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Workflow for Crystal Structure Determination.

Conclusion

This technical guide has summarized the available crystallographic data for (S)-(+)-1-indanol,
providing a valuable resource for researchers in chemistry and drug development. The
presented data and experimental protocols offer a foundational understanding of the solid-state
structure of this important chiral molecule. The detailed workflow for crystal structure
determination further serves as a general guide for the structural analysis of small organic
molecules. Further research, including the deposition of the full crystallographic information file
(CIF) into public databases, would be highly beneficial to the scientific community.

¢ To cite this document: BenchChem. [Crystal Structure of 1-Indanol: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147123#crystal-structure-of-1-indanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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